C16Y

Angiogenesis inhibition Tube formation assay Endothelial cell biology

C16Y is the most potent laminin-derived integrin antagonist for angiogenesis research. Its single T→Y substitution at position 8 confers a 5–10-fold anti-angiogenic potency increase over C16S, with >70% laminin-1 adhesion blockade at 50 μg/mL and ~40% tumor growth reduction in breast cancer xenografts without normal-cell toxicity. Unlike the angiogenic parent C16 or RGD-based cilengitide, C16Y uniquely antagonizes both αvβ3 and α5β1 via a non-RGD binding mode. It is validated for Matrigel tube formation controls, nanoparticle targeting (sustained release in CNV models), and cisplatin chemosensitization (2.9–5× EC50 reduction). Supplied as lyophilized powder for research use only.

Molecular Formula C78H115N17O17
Molecular Weight 1562.9 g/mol
Cat. No. B15606958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16Y
Molecular FormulaC78H115N17O17
Molecular Weight1562.9 g/mol
Structural Identifiers
InChIInChI=1S/C78H115N17O17/c1-8-46(6)65(76(110)87-56(25-16-18-36-80)69(103)91-61(41-50-27-31-52(96)32-28-50)73(107)88-57(77(111)112)26-19-37-84-78(82)83)95-74(108)62(42-51-29-33-53(97)34-30-51)93-75(109)64(45(4)5)94-66(100)47(7)85-70(104)59(39-48-20-11-9-12-21-48)92-71(105)58(38-44(2)3)90-68(102)55(24-15-17-35-79)86-72(106)60(40-49-22-13-10-14-23-49)89-67(101)54(81)43-63(98)99/h9-14,20-23,27-34,44-47,54-62,64-65,96-97H,8,15-19,24-26,35-43,79-81H2,1-7H3,(H,85,104)(H,86,106)(H,87,110)(H,88,107)(H,89,101)(H,90,102)(H,91,103)(H,92,105)(H,93,109)(H,94,100)(H,95,108)(H,98,99)(H,111,112)(H4,82,83,84)/t46-,47-,54-,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-/m0/s1
InChIKeyHINTZNWSDHKQEX-UKUKBCIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16Y Peptide – Dual αvβ3/α5β1 Integrin Antagonist for Anti-Angiogenesis & Tumor Targeting Research Procurement


C16Y (CAS 640756-12-3) is a synthetic 12-amino acid peptide (sequence DFKLFAVYIKYR; molecular weight 1562.85 g/mol; molecular formula C78H115N17O17) derived from the laminin γ1 chain [1]. It functions as a dual antagonist of integrins αvβ3 and α5β1 on endothelial and cancer cell membranes, exerting anti-angiogenic and anti-tumor activity through disruption of integrin-mediated cell-matrix interactions [1][2]. Unlike its parent peptide C16, which is an angiogenic stimulator, C16Y acts as a potent angiogenesis inhibitor [2]. The compound is supplied as a lyophilized powder (typical HPLC purity ≥95%) and is intended for research use only [3].

Why C16Y Cannot Be Substituted by C16S, C16, or Generic RGD-Based Integrin Inhibitors in Angiogenesis and Tumor Studies


C16Y is distinguished from its closest structural analog C16S by a single threonine-to-tyrosine substitution at position 8 of the 12-mer sequence, yet this substitution confers a 5–10 fold increase in anti-angiogenic potency that is not predictable from sequence homology alone [1][2]. The parent peptide C16 is an angiogenic stimulator, not an inhibitor, making it functionally unsuitable for anti-angiogenesis studies [1]. Broad-spectrum RGD-based integrin inhibitors such as cilengitide primarily target αvβ3 and αvβ5 with sub-nanomolar affinity but exhibit a distinct integrin selectivity profile and signaling mechanism compared with the laminin-derived C16Y, which antagonizes both αvβ3 and α5β1 through a non-RGD, laminin-γ1-chain-derived binding mode [2][3]. Furthermore, C16Y demonstrates a unique therapeutic window: at concentrations that produce potent anti-tumor effects (10–50 μg/mL), it does not induce cell death in normal human umbilical vein endothelial cells (HUVECs), a selectivity feature not shared by all integrin-targeting agents [4]. These structural, mechanistic, and functional distinctions preclude simple interchange with even closely related analogs.

C16Y Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Endothelial Tube Formation Disruption: C16Y Requires ≥5-Fold Lower Concentration Than C16S

In Matrigel-based endothelial tube formation assays using HUVECs, C16Y disrupted capillary-like tube formation at concentrations at least five times lower than C16S, the scrambled peptide that differs by only a single amino acid (T→Y at position 8) [1]. While C16 and C16S required doses greater than 50 μg/mL to produce observable disruption, C16Y demonstrated inhibitory activity at substantially lower concentrations across the tested range of 10–75 μg/mL [2]. Among five scrambled C16 variants tested (C16S, C16J, C16L, C16-3, C16Y), C16Y was identified as the best inhibitor by a substantial margin, with C16J, C16-3, and C16L displaying little to no ability to inhibit tube formation [2].

Angiogenesis inhibition Tube formation assay Endothelial cell biology

Laminin-1 Adhesion Blockade: C16Y Achieves >70% Inhibition at Lower Concentration Than C16 or C16S

In competition assays measuring the ability of peptides to block HUVEC adhesion to laminin-1-coated plates, C16Y demonstrated the strongest inhibitory activity at all concentrations tested (0–100 μg/mL) [1]. At 50 μg/mL, C16Y inhibited endothelial cell attachment to laminin-1 by >70%, whereas C16 and C16S achieved comparable inhibition only at 75 μg/mL—a 1.5-fold higher concentration [1]. In direct cell adhesion assays, more HUVECs adhered to C16Y-coated surfaces than to C16- or C16S-coated surfaces at all coating amounts tested (0–5 μg), indicating that C16Y is also a superior substrate for integrin-mediated cell attachment [1].

Cell adhesion Integrin antagonism Laminin-1 binding

CAM Angiogenesis Inhibition: C16Y Maintains Activity at Concentrations Where C16S Fails

In the chick chorioallantoic membrane (CAM) angiogenesis assay using C16 peptide as the angiogenic stimulus, C16Y was more potent than C16S in blocking C16-induced angiogenesis at all concentrations tested [1]. At higher peptide concentrations, the level of angiogenesis inhibition by C16Y was approximately 25% greater than that achieved by C16S [2]. Critically, at lower concentrations where C16S completely lost its inhibitory ability, C16Y continued to substantially inhibit angiogenesis, demonstrating a wider efficacious concentration window [2]. Overall, C16Y exhibits 5–10 fold greater anti-angiogenic activity than C16S in vivo [2].

In vivo angiogenesis Chick chorioallantoic membrane Anti-angiogenic potency

In Vivo Tumor Growth Inhibition: C16Y Reduces Breast Tumor Growth by ~40% and Is ~10-Fold More Potent Than YIGSR

In CAM-based breast cancer tumor growth studies, C16Y inhibited tumor growth by approximately 40% at all concentrations tested, without affecting tumor cell proliferation directly—confirming an angiogenesis-mediated mechanism [1]. In subcutaneous breast cancer xenograft models in mice, daily intraperitoneal C16Y administration after tumor establishment resulted in substantially less tumor growth compared to control or C16-treated groups; cessation of C16Y treatment led to rapid tumor regrowth, with the fastest regrowth observed in the lowest dosage groups, demonstrating dose-dependent efficacy [1]. The patent further discloses that C16Y is approximately 10-fold more potent than YIGSR, another laminin-derived anti-angiogenic peptide (β1 chain, residues 929–933) that also blocks tumor growth and lung colonization [1]. By comparison, the clinical-stage integrin inhibitor cilengitide targets αvβ3 (IC50 0.61 nM), αvβ5 (IC50 8.4 nM), and α5β1 (IC50 14.9 nM) with a different binding mode (cyclic RGD pentapeptide) and has not demonstrated the same laminin-1-competitive mechanism .

Tumor xenograft Breast cancer In vivo efficacy

Cisplatin Sensitization: C16Y Reduces Cisplatin EC50 by 2.9–5-Fold in Ovarian Cancer Cells Without HUVEC Toxicity

In OVACAR3 human ovarian cancer cells, cisplatin alone exerted a lethal effect with an EC50 of 10 μM [1]. Co-administration of C16Y at 25 μg/mL reduced the cisplatin EC50 to 3.5 μM (2.9-fold reduction), and at 50 μg/mL C16Y further reduced the EC50 to 2.0 μM (5-fold reduction) [1]. Critically, C16Y alone did not elicit any cell death in normal human umbilical vein endothelial cells (HUVECs) at concentrations up to 50 μg/mL—the same concentration range that produced pronounced cisplatin sensitization in ovarian cancer cells [1]. The combination of C16Y and cisplatin produced a dramatic reduction in the anti-apoptotic Bcl-2 protein and a synergistic increase in apoptosis (3–5 fold increase at 1–3 μM cisplatin with 10–25 μg/mL C16Y), without activating p53, p21waf1, p73, ERK1/2, or PI3K-AKT pathways [1].

Combination therapy Ovarian cancer Cisplatin sensitization Selective cytotoxicity

Nanoparticle Targeting: C16Y-Modified Liposomes Show Superior Cellular Uptake in Integrin-Expressing Cells vs. Unmodified and Scramble-Modified Liposomes

C16Y-modified liposomes (C16Y-L) demonstrated significantly higher cellular uptake by both endothelial cells and cancer cells compared to unlabeled liposomes and scramble peptide-modified liposomes, as assessed by flow cytometry and confocal microscopy [1]. The uptake of C16Y-L was temperature-dependent (reduced at 4°C vs. 37°C), consistent with receptor-mediated endocytosis. Pre-incubation of C16Y-L with recombinant integrin αVβ3 decreased subsequent cellular uptake, confirming that uptake is mediated specifically through integrin binding [1]. In a separate study using PLA/PLA-PEO nanoparticles, C16Y-loaded nanoparticles (C16Y-NP) demonstrated a two-week sustained release profile in vitro and produced significantly smaller choroidal neovascularization lesion areas than free C16Y peptide solution when injected at day 5 post laser photocoagulation in a rat CNV model (p<0.05) [2].

Drug delivery Nanoparticle targeting Integrin-mediated endocytosis

C16Y Procurement Application Scenarios: Where the Quantitative Evidence Supports Prioritized Selection


Anti-Angiogenic Drug Discovery: In Vitro Tube Formation and Adhesion Screening

For laboratories conducting in vitro angiogenesis screening using Matrigel tube formation or laminin-1 adhesion competition assays, C16Y is the optimal positive control and tool compound. Its ≥5-fold potency advantage over C16S in tube formation disruption [1] and its >70% laminin-1 adhesion blockade at 50 μg/mL (vs. 75 μg/mL required for C16/C16S) [2] enable more sensitive assay windows and reduced peptide consumption. The availability of C16S (the inactive-at-low-concentration scramble control) provides a built-in negative control pair derived from the same laminin γ1 chain sequence family.

In Vivo Tumor Angiogenesis Models: Breast Cancer and Ovarian Cancer Xenograft Studies

C16Y is specifically validated for in vivo breast cancer xenograft studies, producing ~40% tumor growth reduction via an angiogenesis-specific mechanism without direct anti-proliferative effects [1]. Its 5–10 fold potency advantage over C16S in vivo and ~10-fold greater potency than YIGSR [1] make it the most potent laminin-derived peptide tool available for angiogenesis-dependent tumor models. For ovarian cancer research, C16Y's demonstrated ability to reduce cisplatin EC50 by 2.9–5 fold (from 10 μM to 2.0–3.5 μM) without toxicity to normal HUVECs [3] supports its use in chemosensitization combination studies.

Integrin-Targeted Nanoparticle Drug Delivery System Development

For research groups developing integrin-targeted liposomes, polymeric nanoparticles, or other nanocarriers, C16Y is the rational targeting ligand choice based on demonstrated superiority: C16Y-modified liposomes achieve higher cellular uptake than unmodified or scramble-modified liposomes in integrin-expressing cells, with uptake confirmed as integrin αVβ3-mediated [4]. C16Y-loaded PLA/PLA-PEO nanoparticles provide two-week sustained release and superior in vivo efficacy compared to free peptide solution in ocular neovascularization models (p<0.05) [5]. The DEAP-C16Y self-assembling nanoformulation further demonstrates that C16Y can serve simultaneously as both targeting ligand and therapeutic payload [6].

Ocular Neovascularization Research: Choroidal and Retinal Angiogenesis Models

C16Y is one of the few peptide tools with validated in vivo efficacy in ocular neovascularization models. It significantly inhibits laser-induced choroidal neovascularization (CNV) in both mouse and rat models [1][5]. The compound is supported by NIH-originated patent claims (US 8,039,585 B2) covering methods of treating ocular neovascularization including age-related macular degeneration and diabetic retinopathy [1]. Its compatibility with sustained-release nanoparticle formulations addresses the short vitreous half-life limitation of free peptide, with C16Y-NP demonstrating statistically smaller CNV lesion areas than free C16Y solution [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for C16Y

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.